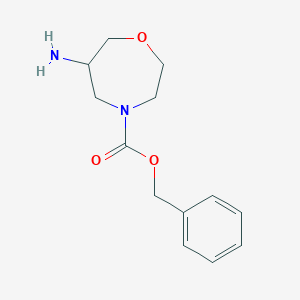

Benzyl 6-amino-1,4-oxazepane-4-carboxylate

Description

Defining the Academic Research Scope on Benzyl (B1604629) 6-amino-1,4-oxazepane-4-carboxylate

The specific compound, Benzyl 6-amino-1,4-oxazepane-4-carboxylate, represents a highly specialized and synthetically valuable building block for academic and pharmaceutical research. While not a widely commercialized chemical, its structure is intentionally designed for utility in the synthesis of more complex molecules. Its research scope is defined by its identity as a chiral, bifunctional scaffold with orthogonally protected amino groups.

The key structural features of this molecule—the 1,4-oxazepane (B1358080) core, the benzyl carboxylate (Cbz) protecting group, and the free primary amine—make it a versatile intermediate. The Cbz group at the N-4 position provides robust protection that can be selectively removed via hydrogenolysis, a common and clean deprotection strategy. The free amino group at the C-6 position serves as a reactive handle for introducing a wide range of substituents, for example, through acylation, alkylation, or sulfonylation. The inherent chirality, likely at the C-6 position, is crucial for applications in asymmetric synthesis and for probing chiral recognition at biological targets.

Table 2: Key Structural Features and Research Utility of this compound

| Feature | Description | Research Significance |

|---|---|---|

| 1,4-Oxazepane Core | A seven-membered, sp³-rich heterocyclic scaffold. | Provides a defined three-dimensional architecture, a desirable trait in drug discovery for escaping "flatland". |

| N-Cbz Protecting Group | A benzyl carboxylate group on the nitrogen at position 4. | A stable and widely used protecting group, removable under specific, mild conditions (hydrogenolysis), ensuring orthogonality. |

| C-6 Amino Group | A primary amine substituent at a chiral center. | Acts as a key point for diversification and elongation of the molecule, allowing for the synthesis of compound libraries. |

| Chirality | The stereocenter at the C-6 position. | Essential for creating stereochemically pure final compounds for biological evaluation and asymmetric synthesis. |

Given the absence of a direct, published synthesis for this exact molecule, a plausible and efficient route can be proposed based on established methodologies. A highly effective strategy would be the reductive amination of a ketone precursor, Benzyl 6-oxo-1,4-oxazepane-4-carboxylate. harvard.edumasterorganicchemistry.com This reaction involves the condensation of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. Reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly well-suited for this transformation as they selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com

Table 3: Proposed Synthetic Route via Reductive Amination

| Step | Precursor | Reagents and Conditions | Product |

|---|

| Reductive Amination | Benzyl 6-oxo-1,4-oxazepane-4-carboxylate | 1. Ammonia (or NH₄OAc) 2. Sodium triacetoxyborohydride (NaBH(OAc)₃) 3. Solvent: Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE) | this compound |

The academic interest in this compound thus lies not in its final application, but in its role as a sophisticated intermediate, enabling the efficient and controlled synthesis of novel, structurally complex, and stereochemically defined molecules for investigation in medicinal chemistry and beyond.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 6-amino-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-12-8-15(6-7-17-10-12)13(16)18-9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCQJFGOBSBYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity, Transformations, and Derivatization of Benzyl 6 Amino 1,4 Oxazepane 4 Carboxylate

Reactions of the Primary Amine Functionality at C6

The primary amine at the C6 position is a key reactive site, behaving as a potent nucleophile. This allows for a variety of modifications to introduce diverse functional groups and build molecular complexity.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The primary amine of Benzyl (B1604629) 6-amino-1,4-oxazepane-4-carboxylate readily undergoes acylation with acyl halides or carboxylic anhydrides. beilstein-journals.org This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The resulting amides are stable functional groups that are prevalent in many biologically active compounds.

Similarly, sulfonylation of the primary amine with sulfonyl chlorides in the presence of a base yields sulfonamides. Sulfonamides are a well-established class of compounds with a broad spectrum of applications, including as antibacterial agents. The formation of sulfonamides from primary amines is a robust and widely used transformation in medicinal chemistry.

| Reaction Type | Reagent | Product | Key Features |

|---|---|---|---|

| Acylation | Acyl Halides, Carboxylic Anhydrides | Amides | Forms a stable amide bond; widely used in synthesis. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Produces sulfonamides, a key functional group in many pharmaceuticals. |

Alkylation Reactions and Formation of Substituted Amines

The primary amine can be alkylated using various alkylating agents, such as alkyl halides or sulfates, to form secondary and tertiary amines. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, is another common method to introduce alkyl groups, providing a more controlled approach to the synthesis of substituted amines.

Condensation Reactions (e.g., Schiff Base Formation)

Condensation of the primary amine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. ajgreenchem.com This reaction is typically reversible and is often driven to completion by the removal of water. Schiff bases are versatile intermediates that can be reduced to form secondary amines or used in various other transformations. ajgreenchem.comresearchgate.netjmchemsci.com

Urea (B33335) and Thiourea (B124793) Derivative Synthesis

The reaction of the primary amine with isocyanates or isothiocyanates provides a direct route to urea and thiourea derivatives, respectively. nih.govnih.govmdpi.com These functional groups are important in medicinal chemistry due to their ability to participate in hydrogen bonding and their presence in numerous biologically active molecules. nih.govmdpi.commdpi.com The synthesis of ureas can also be achieved using phosgene (B1210022) or its substitutes, which involves the formation of an intermediate isocyanate. nih.gov

| Derivative | Reagent | Key Features |

|---|---|---|

| Urea | Isocyanates, Phosgene derivatives | Important for hydrogen bonding in biological systems. nih.govmdpi.com |

| Thiourea | Isothiocyanates | Found in a wide range of biologically active compounds. mdpi.commdpi.com |

Nucleophilic Addition and Substitution Reactions

As a nucleophile, the primary amine can participate in a variety of addition and substitution reactions. For instance, it can undergo conjugate addition to α,β-unsaturated carbonyl compounds (Michael addition) or act as a nucleophile in ring-opening reactions of epoxides. It can also displace leaving groups in nucleophilic aromatic substitution reactions, particularly with electron-deficient aromatic rings.

Transformations Involving the Benzyl Carbamate (B1207046) Moiety at N4

The benzyl carbamate (Cbz) group at the N4 position serves as a protecting group for the secondary amine within the 1,4-oxazepane (B1358080) ring. Its removal is a crucial step in many synthetic pathways to reveal the free amine for further functionalization.

The most common method for the cleavage of a benzyl carbamate is catalytic hydrogenation. nih.gov This is typically performed using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. nih.gov The reaction is generally clean and efficient, yielding the deprotected amine, toluene (B28343), and carbon dioxide as byproducts.

Alternatively, the Cbz group can be removed under acidic conditions, though this method is often harsher. Strong acids like HBr in acetic acid can effect cleavage. Lewis acids can also be employed for the removal of the Cbz group. wikipedia.org More recently, photoredox catalysis has emerged as a mild method for the cleavage of benzyl carbamates. researchgate.net This technique utilizes a photocatalyst that, upon excitation with light, can facilitate the removal of the protecting group under gentle conditions. researchgate.net

Deprotection Strategies (e.g., Hydrogenolysis)

The removal of the Cbz group is a critical step in the further functionalization of the 6-amino-1,4-oxazepane-4-carboxylate core, yielding the free secondary amine. Hydrogenolysis is the most common and efficient method for this transformation. total-synthesis.com This process involves the cleavage of the carbon-oxygen bond of the carbamate under a hydrogen atmosphere, catalyzed by a transition metal, typically palladium on carbon (Pd/C).

The reaction proceeds under mild conditions and is highly chemoselective, often leaving other functional groups intact. missouri.eduijacskros.com The mechanism involves the reduction of the benzyl group, leading to the formation of toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and carbon dioxide. total-synthesis.commasterorganicchemistry.com

Alternative methods for Cbz deprotection exist, including transfer hydrogenolysis, which uses hydrogen donors like 1,4-cyclohexadiene, and can be advantageous when dealing with substrates sensitive to standard hydrogenation conditions. nih.govresearchgate.net While the Cbz group is generally stable to acidic and basic conditions, harsh acidic environments can also lead to its cleavage. total-synthesis.com

Table 1: Common Conditions for Cbz Deprotection via Hydrogenolysis

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |

| 10% Pd/C | H₂ gas | Methanol, Ethanol, Ethyl acetate | Room Temperature | 1 atm |

| 5% Pd/C | H₂ gas | Tetrahydrofuran | Room Temperature | 1 atm |

| Pd(OAc)₂/C | H₂ gas | Methanol | Room Temperature | 1 atm |

| 10% Pd/C | 1,4-Cyclohexadiene | DMF, Ethanol | Room Temperature | N/A |

This table presents generalized conditions; specific reaction parameters may vary based on the full substrate structure.

Conversion to Other Carbamates or Amines

Once the Cbz group is removed to yield the free amine, the nitrogen can be reprotected with other carbamate-forming reagents to enhance orthogonality in multi-step syntheses. For instance, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) would yield the corresponding Boc- or Fmoc-protected 1,4-oxazepane derivatives, respectively. masterorganicchemistry.com This transprotection strategy is crucial in peptide synthesis and other complex molecule constructions where sequential deprotection is required.

Furthermore, the liberated amine serves as a nucleophile, ready for a variety of subsequent reactions. Alkylation, acylation, and sulfonylation are common transformations that introduce diverse functionalities at this position, expanding the molecular complexity and potential applications of the 1,4-oxazepane scaffold.

Reactions at the Carbonyl Group

The carbonyl group of the benzyl carbamate itself exhibits reactivity characteristic of carbamates. While generally stable, it can undergo nucleophilic attack under certain conditions. For example, N-Cbz-protected amino acids have been shown to react with various amines in the presence of activating agents like methanesulfonyl chloride to form amides. missouri.eduorganic-chemistry.org This suggests that the carbonyl group in Benzyl 6-amino-1,4-oxazepane-4-carboxylate could potentially react with strong nucleophiles, although this is less common than reactions involving deprotection. Reduction of the carbamate carbonyl is also a possibility, though it typically requires strong reducing agents and is not a standard transformation for this functional group.

Modifications and Functionalization of the Oxazepane Ring System

The 1,4-oxazepane ring is a seven-membered heterocycle that serves as a valuable scaffold in medicinal chemistry. researchgate.net Its non-aromatic, saturated nature allows for diverse three-dimensional conformations, which can be exploited in drug design.

Regioselective Functionalization at Various Ring Positions

Achieving regioselective functionalization of the oxazepane ring is a key synthetic challenge. researchgate.net The reactivity of the different ring positions is influenced by the presence of the nitrogen and oxygen heteroatoms. The carbon atoms adjacent to the oxygen (C-3 and C-5) and the nitrogen (C-5 and C-7, assuming the nitrogen is at position 4) are activated towards certain reactions.

Strategies for regioselective functionalization often rely on the introduction of directing groups or the use of specific catalysts that can differentiate between the various C-H bonds within the ring. mdpi.com For instance, palladium-catalyzed C-H activation has been used for the regioselective halogenation of similar heterocyclic systems, a process that could be adapted to the oxazepane ring. rsc.org The synthesis of polysubstituted chiral 1,4-oxazepanes has been achieved through regio- and stereoselective haloetherification, highlighting the possibility of controlled functionalization. nih.gov

Exocyclic vs. Endocyclic Isomerizations and Rearrangements

The introduction of a double bond into the 1,4-oxazepane ring system can lead to either an endocyclic or an exocyclic isomer. differencebetween.com An endocyclic double bond would have both carbon atoms of the double bond within the seven-membered ring, while an exocyclic double bond would have one carbon atom as part of the ring and the other outside of it. differencebetween.com

The relative stability of these isomers, and thus the favored product under thermodynamic control, depends on factors such as ring strain and the degree of substitution on the double bond. stackexchange.com In many cyclic systems, the endocyclic isomer is thermodynamically more stable. stackexchange.comresearchgate.net However, the specific substitution pattern can shift this preference. stackexchange.com Kinetic factors, such as steric hindrance to the removal of a proton during an elimination reaction, can also influence the product ratio. stackexchange.com

Cross-Coupling Reactions on Halogenated Oxazepane Derivatives (e.g., Heck coupling)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com To apply these methods to the 1,4-oxazepane scaffold, a halogenated derivative is first required. This could be achieved through regioselective halogenation as mentioned previously.

Once a halogenated oxazepane, such as a bromo or iodo derivative, is obtained, it can be subjected to various palladium-catalyzed cross-coupling reactions. The Heck reaction, for example, would couple the halogenated oxazepane with an alkene to introduce a vinyl group onto the ring. organic-chemistry.orgyoutube.com This reaction is highly valuable for creating complex molecular architectures. youtube.com

Table 2: Potential Cross-Coupling Reactions on Halogenated Oxazepane Derivatives

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Heck Coupling | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂, PPh₃, Base |

| Suzuki Coupling | Organoboron Reagent | C(sp²)-C(sp²) | Pd(PPh₃)₄, Base |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | PdCl₂(PPh₃)₂, CuI, Base |

| Buchwald-Hartwig Amination | Amine | C(sp²)-N | Pd₂(dba)₃, Ligand, Base |

This table illustrates potential applications of cross-coupling reactions to a hypothetical halogenated derivative of the oxazepane ring system.

The intramolecular version of the Heck reaction can also be a powerful strategy for constructing fused ring systems involving the 1,4-oxazepane core, offering high levels of regio- and stereocontrol. libretexts.org

Spectroscopic and Advanced Characterization Techniques in Oxazepane Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For Benzyl (B1604629) 6-amino-1,4-oxazepane-4-carboxylate, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic arrangement and conformational preferences.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Elucidation

The ¹H NMR spectrum of Benzyl 6-amino-1,4-oxazepane-4-carboxylate offers the initial and most direct insight into its proton environment. The spectrum is characterized by distinct signals corresponding to the protons of the benzyl group and the 1,4-oxazepane (B1358080) ring. The aromatic protons of the benzyl group typically appear in the downfield region, around 7.3-7.4 ppm, as a multiplet. The benzylic methylene (B1212753) protons (CH₂-Ph) exhibit a characteristic singlet at approximately 5.1-5.2 ppm.

The protons on the 1,4-oxazepane ring resonate in the upfield region. Due to the presence of the nitrogen and oxygen heteroatoms, the adjacent methylene protons are shifted downfield relative to a simple alkane. The protons on carbons adjacent to the nitrogen (C5 and C3) and oxygen (C2 and C7) will have distinct chemical shifts, often appearing as complex multiplets due to geminal and vicinal coupling. The proton at the C6 position, bearing the amino group, would appear as a multiplet, with its chemical shift influenced by the electronic environment of the amino group.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carbamate (B1207046) group is readily identified by its characteristic downfield shift, typically in the range of 155-157 ppm. The aromatic carbons of the benzyl group appear between 127 and 137 ppm, while the benzylic methylene carbon is observed around 67-68 ppm. The carbons of the 1,4-oxazepane ring resonate in the range of approximately 45-80 ppm, with the carbons directly attached to the heteroatoms (C2, C3, C5, and C7) appearing at the lower field end of this range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~156.0 |

| CH₂ (Benzylic) | ~5.15 (s) | ~67.5 |

| CH (Aromatic) | ~7.35 (m) | ~128.0 - 128.5 |

| C (Aromatic, ipso) | - | ~136.5 |

| C2-H₂ | ~3.8 - 4.0 (m) | ~75.0 |

| C3-H₂ | ~3.4 - 3.6 (m) | ~50.0 |

| C5-H₂ | ~3.2 - 3.4 (m) | ~48.0 |

| C6-H | ~3.0 - 3.2 (m) | ~55.0 |

| C7-H₂ | ~3.6 - 3.8 (m) | ~70.0 |

| NH₂ | Variable | - |

Note: The chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguously assigning all signals and determining the connectivity and stereochemistry of the molecule. rsc.org

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically over two or three bonds. For the 1,4-oxazepane ring, COSY correlations would be observed between the geminal protons on each methylene group and between vicinal protons on adjacent carbons. This allows for the tracing of the proton network within the ring, for example, from the protons at C2 to C3, and from C5 to C6 and C7. rsc.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signals assigned to the C5 methylene group via COSY would show a cross-peak to the corresponding C5 carbon signal in the HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly important for determining the stereochemistry and conformation of the molecule. For the 1,4-oxazepane ring, NOESY can reveal through-space interactions between protons on different parts of the ring, helping to define its three-dimensional shape. rsc.orgresearchgate.net

Conformational Analysis via NMR

The seven-membered 1,4-oxazepane ring is flexible and can exist in multiple conformations, with the chair and twist-boat forms being the most common. nih.gov NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH) and NOESY data, is a primary method for studying these conformations in solution. nih.gov

The magnitude of the ³JHH values between adjacent protons in the ring is dependent on the dihedral angle between them, as described by the Karplus equation. By carefully analyzing these coupling constants, the preferred conformation of the ring can be deduced. For example, a large coupling constant (typically > 8 Hz) between two axial protons in a chair-like conformation would be expected, while smaller coupling constants would be observed for axial-equatorial and equatorial-equatorial interactions.

NOESY data provides complementary information by identifying protons that are close in space. For instance, in a chair conformation, strong NOE cross-peaks would be expected between the axial protons on the same side of the ring. The presence or absence of specific NOE correlations can help to distinguish between different possible conformations or to determine the equilibrium between multiple interconverting conformers. Studies on similar heterocyclic systems have shown that the analysis of vicinal ¹H–¹H couplings is indicative of the most energetically favorable conformation. researchgate.netrsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of this compound. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value. A close match between the theoretical and experimental masses (typically within a few parts per million) confirms the elemental composition of the compound. For instance, HRMS analysis of related benzo[b] rsc.orgresearchgate.netoxazepines has been successfully used to confirm their elemental composition. rsc.org

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₁₄H₂₀N₂O₃+H]⁺ | 265.1547 |

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to provide structural information.

The fragmentation of N-Cbz protected amines is well-documented. A characteristic fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Another common fragmentation is the loss of the entire benzyloxycarbonyl group or parts of it, such as the loss of CO₂ (44 Da) or the benzyl group (91 Da).

The 1,4-oxazepane ring itself will also undergo characteristic fragmentation. This can include ring-opening reactions followed by the loss of small neutral molecules. The presence of the amino group at the C6 position will also influence the fragmentation pattern, potentially leading to cleavage of the C5-C6 and C6-C7 bonds. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different structural motifs within the molecule.

Table 3: Predicted Key Fragment Ions in the Tandem Mass Spectrum of [C₁₄H₂₀N₂O₃+H]⁺

| m/z | Possible Fragment Structure/Loss |

| 174 | [M+H - C₇H₇]⁺ (Loss of benzyl group) |

| 132 | [M+H - C₇H₇ - CO₂]⁺ |

| 108 | [C₇H₉O]⁺ (Benzylic fragment) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components.

The primary amine (-NH₂) group would typically show two distinct N-H stretching vibrations in the region of 3400-3250 cm⁻¹. orgchemboulder.com The N-H bending vibration, or scissoring motion, for a primary amine is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.comlibretexts.org

The carbamate functional group (specifically, a benzyl carbamate or Cbz/Z group) introduces several key absorptions. A strong carbonyl (C=O) stretching band is anticipated around 1700-1680 cm⁻¹. The C-N stretching vibration of the carbamate would likely be observed in the 1335-1250 cm⁻¹ region for the aromatic amine portion. orgchemboulder.comvscht.cz

The benzyl group will contribute characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region. vscht.cz The aliphatic C-H bonds within the oxazepane ring and the benzyl methylene group would produce stretching absorptions in the 3000-2850 cm⁻¹ range. vscht.cz Furthermore, the ether linkage (C-O-C) within the oxazepane ring is expected to show a stretching vibration in the fingerprint region, typically around 1250-1050 cm⁻¹.

A summary of the expected characteristic IR absorption bands is presented in the table below.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3400-3250 (two bands) |

| Primary Amine (-NH₂) | N-H Bend | 1650-1580 |

| Carbamate (-O-C(=O)-N-) | C=O Stretch | 1700-1680 |

| Carbamate/Aromatic Amine | C-N Stretch | 1335-1250 |

| Aromatic Ring (Benzyl) | C-H Stretch | > 3000 |

| Aromatic Ring (Benzyl) | C=C Stretch | 1600-1450 |

| Aliphatic C-H (Oxazepane/CH₂) | C-H Stretch | 3000-2850 |

| Ether (C-O-C) | C-O Stretch | 1250-1050 |

Note: The exact positions of these peaks can be influenced by the molecular environment and physical state of the sample.

Computational and Theoretical Investigations of 1,4 Oxazepane Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. nih.gov By employing functionals like B3LYP with basis sets such as 6-311G(d,p), researchers can accurately model complex organic molecules. nih.govresearchgate.net

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For Benzyl (B1604629) 6-amino-1,4-oxazepane-4-carboxylate, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy structure.

The electronic structure of the optimized geometry is then analyzed. This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic regions of the molecule, which are crucial for predicting intermolecular interactions.

Table 1: Optimized Geometrical Parameters for Benzyl 6-amino-1,4-oxazepane-4-carboxylate (Illustrative)

| Parameter | Value |

|---|---|

| Bond Length (C=O) | 1.23 Å |

| Bond Length (C-N, ring) | 1.47 Å |

| Bond Length (C-O, ring) | 1.43 Å |

| Bond Angle (O-C-N) | 115.0° |

| Bond Angle (C-N-C) | 118.5° |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. youtube.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). nih.gov

The energy gap between the HOMO and LUMO is a significant indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netnih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

DFT calculations are invaluable for mapping out the pathways of chemical reactions. By modeling the interaction of this compound with other reactants, it is possible to elucidate the step-by-step mechanism of a reaction. This involves identifying the transition states, which are the highest energy points along the reaction coordinate.

The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The energy of the transition state is used to calculate the activation energy of the reaction, which is a key determinant of the reaction rate. researchgate.net

Molecular Mechanics and Dynamics Simulations

While DFT provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamics of larger molecules over longer timescales. nih.govnih.gov

The 1,4-oxazepane (B1358080) ring is a seven-membered heterocycle, which can adopt a variety of conformations. Conformational analysis using molecular mechanics aims to identify the different stable conformers (local minima on the potential energy surface) and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

The results of a conformational analysis are typically visualized as an energy landscape, which plots the potential energy as a function of one or more geometric parameters (e.g., dihedral angles). This landscape reveals the most populated conformations and the pathways for conformational change. For this compound, this would be crucial for understanding its three-dimensional structure and how it might interact with biological targets.

Table 3: Relative Energies of Major Conformers of this compound (Illustrative)

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Chair | 0.00 | 75.3 |

| Twist-Boat | 1.25 | 15.1 |

| Boat | 2.50 | 9.6 |

Ring Inversion and Flexibility Studies

The seven-membered 1,4-oxazepane ring is characterized by a high degree of flexibility, allowing it to adopt multiple conformations in space. Computational studies, often employing methods like Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of these molecules and identifying the most stable conformations, such as the chair and boat forms. The analysis of vicinal 1H–1H coupling constants in NMR spectroscopy can experimentally validate the energetically favorable conformations predicted by computational models. nih.gov For substituted 1,4-oxazepanes, the nature and position of the substituents can significantly influence the energy barriers for ring inversion and the equilibrium between different conformations.

The dynamic nature of the 1,4-oxazepane ring is a critical determinant of its biological activity, as it governs how the molecule can adapt its shape to fit into a biological target. Understanding the energetic landscape of these conformational changes is therefore essential for the rational design of molecules with specific biological functions.

| Conformational Change | Energy Barrier (kcal/mol) | Method |

|---|---|---|

| Chair to Twist-Chair | 5.8 | DFT (B3LYP/6-31G) |

| Twist-Chair to Boat | 2.1 | DFT (B3LYP/6-31G) |

| Chair to Boat (Direct) | 7.9 | DFT (B3LYP/6-31G*) |

Quantitative Structure-Activity Relationship (QSAR) Studies for Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, providing a framework for correlating the chemical structure of a series of compounds with their biological activity. In the context of 1,4-oxazepane derivatives, 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to understand the structural requirements for affinity to specific biological targets. researchgate.netresearchgate.net

These studies generate contour maps that highlight regions around the molecular scaffold where steric bulk, electrostatic charge, and hydrophobicity are either favorable or unfavorable for activity. mdpi.com For instance, a QSAR model might indicate that a bulky, electron-donating group at a particular position on the 1,4-oxazepane ring enhances binding affinity. Such insights are invaluable for guiding the synthesis of new derivatives with improved potency and selectivity. researchgate.net The predictive power of these models is rigorously validated using statistical methods, ensuring their reliability for in silico screening and lead optimization. researchgate.netmdpi.com

| Analog | Molecular Lipophilicity (logP) | Dipole Moment (Debye) | Predicted Activity (IC50, nM) |

|---|---|---|---|

| Parent | 2.5 | 3.1 | 150 |

| 4-Chloro derivative | 3.2 | 2.8 | 85 |

| 4-Methoxy derivative | 2.3 | 3.5 | 210 |

| 3-Fluoro derivative | 2.7 | 3.3 | 120 |

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical calculations provide a powerful toolkit for predicting the reactivity of molecules. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap, are fundamental indicators of a molecule's susceptibility to electrophilic and nucleophilic attack. nih.gov Mulliken charge analysis, another quantum chemical tool, can pinpoint the most electron-rich and electron-deficient sites within a molecule, thereby predicting the likely points of reaction.

For this compound, these descriptors can be used to forecast its reactivity in various chemical transformations. For example, the nitrogen and oxygen atoms of the 1,4-oxazepane ring are expected to be nucleophilic centers, while the carbonyl carbon of the carbamate (B1207046) group is an electrophilic site. The application of machine learning models in conjunction with quantum chemical descriptors is an emerging area that promises to enhance the accuracy of reactivity predictions. rsc.orgresearchgate.net

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -0.8 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical stability |

| Mulliken Charge on N(1) | -0.52 | Nucleophilic center |

| Mulliken Charge on C(7) (carbonyl) | +0.68 | Electrophilic center |

Role of Benzyl 6 Amino 1,4 Oxazepane 4 Carboxylate As a Building Block in Complex Molecular Synthesis

Precursor for Diverse Nitrogen-Containing Heterocycles

The inherent structural features of Benzyl (B1604629) 6-amino-1,4-oxazepane-4-carboxylate, namely the primary amino group and the protected secondary amine within the oxazepane ring, make it an ideal starting material for the synthesis of a variety of more complex nitrogen-containing heterocyclic systems. The amino group serves as a versatile handle for a wide range of chemical transformations, allowing for the annulation of additional rings or the introduction of diverse substituents.

For instance, the primary amine can readily undergo condensation reactions with dicarbonyl compounds or their equivalents to form fused pyrazine, imidazole, or other diazepine (B8756704) derivatives. Furthermore, acylation followed by intramolecular cyclization can lead to the formation of bicyclic lactams. The benzyl carbamate (B1207046) protecting group on the ring nitrogen provides stability during these transformations and can be selectively removed under specific conditions to allow for further functionalization at that position. This strategic protection is crucial for controlling the regioselectivity of the synthetic routes.

The synthesis of various nitrogen-containing heterocycles is of significant interest due to their widespread presence in pharmaceuticals and other bioactive molecules. nih.gov The ability to use a pre-formed, conformationally defined scaffold like Benzyl 6-amino-1,4-oxazepane-4-carboxylate provides a significant advantage in accessing novel chemical space with potential therapeutic applications.

Integration into Peptide and Peptidomimetic Structures

The structural resemblance of the 1,4-oxazepane (B1358080) core to certain amino acid residues has made this compound an attractive building block for the synthesis of peptides and peptidomimetics. chempep.com These modified peptides often exhibit enhanced metabolic stability and improved pharmacokinetic profiles compared to their natural counterparts.

The primary amino group of the molecule allows for its incorporation into a peptide chain using standard solid-phase or solution-phase peptide synthesis protocols. beilstein-journals.orgpeptide.com The benzyl carbamate protecting group is compatible with many common peptide coupling conditions and can be deprotected orthogonally to other protecting groups used for amino acid side chains.

Design of Conformationally Constrained Amino Acid Analogues

A key application of this compound in peptide chemistry is in the design of conformationally constrained amino acid analogues. lifechemicals.comnih.gov The seven-membered ring of the oxazepane moiety restricts the torsional angles of the peptide backbone, leading to more defined secondary structures. This conformational restriction can be crucial for enhancing the binding affinity and selectivity of a peptide for its biological target. nih.gov

By replacing a natural amino acid residue with a derivative of this compound, chemists can induce specific turns or bends in the peptide chain, mimicking the bioactive conformation of the native peptide. This approach is particularly valuable in the development of therapeutic peptides and probes for studying protein-protein interactions.

Synthesis of Foldamers and Oligomers

The ability to adopt predictable, well-defined three-dimensional structures makes oligomers composed of building blocks like this compound prime candidates for the synthesis of foldamers. uni-muenchen.deuni-muenchen.de Foldamers are synthetic oligomers that mimic the secondary structures of biopolymers like proteins and nucleic acids. uni-muenchen.de

The constrained nature of the 1,4-oxazepane ring can direct the folding of the oligomer chain into specific helical or sheet-like conformations. By systematically varying the stereochemistry and substituents on the oxazepane core, researchers can fine-tune the folding preferences and create novel macromolecular architectures with tailored functions. These foldamers have potential applications in areas such as catalysis, materials science, and drug delivery. uni-muenchen.de

Contribution to Combinatorial Library Synthesis and Scaffold Diversity

The structural attributes of this compound make it an excellent scaffold for the generation of combinatorial libraries of diverse small molecules. nih.gov The primary amino group provides a convenient attachment point for a wide array of building blocks, while the protected ring nitrogen allows for a second point of diversification after deprotection.

This "two-pronged" derivatization strategy enables the rapid synthesis of a large number of structurally distinct compounds from a common core. Such libraries are invaluable tools in high-throughput screening campaigns for the discovery of new drug leads. The inherent three-dimensionality of the 1,4-oxazepane scaffold ensures that the resulting library members possess a greater degree of shape diversity compared to libraries built on flat, aromatic cores, which can increase the probability of identifying hits against challenging biological targets. nih.gov The use of such privileged scaffolds is a key strategy in modern medicinal chemistry to explore novel chemical space efficiently. mdpi.com

Future Outlook and Emerging Directions in 1,4 Oxazepane Research

Development of Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic protocols is a paramount challenge in modern organic synthesis, particularly in drug discovery and manufacturing. nih.gov The principles of green chemistry, which focus on reducing waste, using less hazardous substances, and improving energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds, including the 1,4-oxazepane (B1358080) core. unibo.it

Future research in this area will likely focus on several key aspects. One major direction is the use of alternative energy sources to drive reactions, such as ultrasonic irradiation. Sonochemical methods have been shown to significantly reduce reaction times and improve yields in the synthesis of other heterocyclic compounds, like isoxazoles, by facilitating efficient cyclization and multicomponent reactions. mdpi.com Another area of focus is the implementation of high atom economy reactions, which maximize the incorporation of starting materials into the final product, thereby minimizing waste. The synthesis of 1,4-oxazepane and diazepane cores from N-propargylamines represents a move in this direction, offering shorter synthetic routes. rsc.orgresearchgate.net

Furthermore, the selection of solvents plays a critical role in the environmental impact of a synthetic process. Research is ongoing to replace traditional volatile organic solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents. The goal is to develop protocols that are not only efficient but also economically viable and environmentally responsible. nih.govunibo.it

Exploration of Novel Catalytic Systems and Reaction Conditions

Catalysis is at the heart of modern synthetic chemistry, and the future of 1,4-oxazepane synthesis will heavily rely on the discovery and application of novel catalytic systems. The shift from stoichiometric reagents to catalytic processes is a fundamental step towards more sustainable and efficient synthesis.

Transition metal catalysis, for instance, has been instrumental in forming key bonds in heterocyclic synthesis. Copper-catalyzed tandem transformations have been developed for the synthesis of benzo-1,4-oxazepine derivatives, demonstrating an economically viable route. nih.gov Similarly, palladium-catalyzed reactions are explored for direct C-H arylation to create fused imidazole-based heterocycles, a strategy that could be adapted for oxazepane systems. dntb.gov.ua Future work will likely involve exploring a broader range of earth-abundant and less toxic metal catalysts.

Table 1. Comparison of Emerging Catalytic Systems for Heterocycle Synthesis| Catalytic System | Example Application | Key Advantages | Future Research Direction |

|---|---|---|---|

| Transition Metals (e.g., Copper, Palladium) | Tandem C-N coupling/C-H carbonylation for benzo-1,4-oxazepines nih.gov | High efficiency, good yields, established reactivity | Exploring earth-abundant metals, lower catalyst loading, milder conditions |

| Chiral Brønsted Acids | Enantioselective desymmetrization for enantioenriched 1,4-benzoxazepines nih.gov | High enantioselectivity, metal-free, milder conditions | Broadening substrate scope, catalyst recyclability |

| Heteropolyacids (Keggin-type) | Synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives nih.gov | Strong Brønsted acidity, high yields, short reaction times | Application to oxazepane synthesis, understanding structure-activity relationships |

| Biocatalysts (Enzymes) | Enzymatically resolved precursors for stereoisomer synthesis sigmaaldrich.com | High specificity and selectivity, green reaction conditions (aqueous media) | Engineering enzymes for novel transformations, integration into multi-step syntheses |

Application of Machine Learning and AI in Oxazepane Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to transform the landscape of drug discovery and chemical synthesis. astrazeneca.com These computational tools can analyze vast datasets of chemical reactions and molecular properties to predict outcomes, suggest novel structures, and even design entire synthetic routes from scratch. nih.govnih.gov

Table 2. Applications of AI/Machine Learning in the Oxazepane Synthesis Workflow| Stage | AI/ML Application | Description | Potential Impact |

|---|---|---|---|

| Design | Generative Models (e.g., Neural Networks) | Proposes novel 1,4-oxazepane structures with optimized properties based on learned chemical patterns. youtube.com | Rapid exploration of new chemical space; design of compounds with higher predicted efficacy. |

| Retrosynthesis | Computer-Aided Synthesis Planning | Predicts multi-step reaction pathways to a target molecule from commercially available starting materials. nih.gov | Drastically reduces synthesis planning time; discovers unconventional and more efficient routes. chemcopilot.com |

| Reaction Prediction | Forward Synthesis Prediction | Predicts the likely products and yields of a reaction given a set of reactants and conditions. nih.gov | Validates proposed synthetic steps; helps in optimizing reaction conditions before experimentation. |

| Process Optimization | Property Prediction Models | Predicts key molecular properties (e.g., solubility, reactivity) to guide compound selection and process development. astrazeneca.comyoutube.com | Reduces late-stage failures by prioritizing candidates with better overall profiles. |

Advancements in In Situ Spectroscopic Monitoring of Oxazepane Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advancements in in situ spectroscopic techniques—which allow for the real-time monitoring of a chemical reaction as it happens—are providing unprecedented insights into the formation of complex molecules.

Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. This data allows for the precise determination of reaction kinetics, the identification of transient intermediates, and a better understanding of the reaction mechanism. For example, ultrafast spectroscopy has been used to directly observe the dynamics of photoinduced ring-opening in other heterocyclic molecules, providing clear evidence for the formation of specific intermediates. acs.org

Applying these advanced monitoring techniques to the synthesis of 1,4-oxazepanes could elucidate the complex mechanisms involved in the seven-membered ring formation. dcu.ie This knowledge would enable chemists to more effectively optimize reaction conditions, such as temperature, pressure, and catalyst loading, to improve yields, minimize byproducts, and ensure reaction safety and reproducibility. The integration of in situ monitoring with automated synthesis platforms represents a powerful future direction, enabling real-time optimization and control over the manufacturing of complex heterocyclic compounds.

Table 3. Spectroscopic Techniques for In Situ Reaction Monitoring| Technique | Information Provided | Application in Oxazepane Synthesis |

|---|---|---|

| FTIR Spectroscopy | Changes in functional groups, concentration of reactants/products. | Monitoring the consumption of starting materials and the formation of the oxazepane ring. |

| NMR Spectroscopy | Detailed structural information, identification of intermediates, reaction kinetics. | Elucidating the reaction mechanism, identifying transient species in the cyclization step. |

| Raman Spectroscopy | Vibrational modes, complementary to FTIR, good for aqueous systems. | Monitoring reactions in aqueous or "green" solvents, studying catalyst behavior. |

| Mass Spectrometry | Molecular weight of species in the reaction mixture. | Identifying products and byproducts in real-time, especially in flow chemistry setups. |

Q & A

Q. What synthetic methodologies are optimal for preparing Benzyl 6-amino-1,4-oxazepane-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step routes involving protection/deprotection strategies. For example, tert-butyl analogs (e.g., tert-butyl 6-amino-1,4-oxazepane-4-carboxylate) are synthesized using Boc-protected intermediates and subsequent functionalization . For the benzyl variant, a benzyl ester group may replace the tert-butyl group via esterification or transprotection. Key steps include:

- Amino group protection : Use of Boc or Fmoc groups to prevent side reactions.

- Ring closure : Cyclization under basic or acidic conditions to form the oxazepane core.

- Purification : Chromatography (e.g., silica gel or HPLC) to isolate high-purity products .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., benzyl ester resonance at ~5.1 ppm for CH₂Ph).

- X-ray Crystallography : Resolves stereochemistry and molecular conformation using programs like SHELX and ORTEP-III .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.

Q. How can researchers develop robust HPLC/LC-MS methods for purity analysis?

Method optimization involves:

- Column selection : C18 columns for reverse-phase separation.

- Mobile phase : Acetonitrile/water gradients with 0.1% formic acid to enhance ionization in LC-MS.

- Detection : UV at 210–260 nm for carboxylate absorption, coupled with MS for impurity profiling .

Q. What protection strategies are suitable for the amino and carboxylate groups during derivatization?

- Amino protection : Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups, removable via TFA or hydrogenolysis.

- Carboxylate protection : Benzyl esters, cleavable by hydrogenation or acidic conditions. Comparative studies with tert-butyl analogs highlight trade-offs in stability and deprotection efficiency .

Advanced Research Questions

Q. How can the biological activity of this compound be evaluated in enzyme inhibition assays?

- Target selection : Focus on enzymes with oxazepane-binding pockets (e.g., proteases or kinases).

- Assay design : Use fluorescence-based or calorimetric (ITC) methods to measure IC₅₀ values.

- Controls : Include structurally related analogs (e.g., tert-butyl derivatives) to assess the benzyl group’s role in activity .

Q. What computational approaches are used to predict the compound’s binding modes with biological targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions between the amino group and active-site residues.

- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories.

- SAR studies : Correlate substituent effects (e.g., benzyl vs. tert-butyl) with binding affinity .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical properties?

- LogP calculations : Compare benzyl (lipophilic) vs. carboxylate (polar) contributions using software like ChemAxon.

- Solubility testing : Measure in aqueous buffers with co-solvents (DMSO) and correlate with hydrogen-bonding capacity .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Meta-analysis : Compare assay conditions (e.g., pH, temperature) and cell lines used.

- Reproducibility checks : Replicate key experiments with standardized protocols.

- Structural verification : Confirm compound identity via NMR and HRMS to rule out batch variability .

Q. What strategies mitigate low yields during the final cyclization step of the oxazepane ring?

Q. How does this compound compare to its tert-butyl analog in drug discovery applications?

- Stability : Benzyl esters are more labile under acidic/hydrogenolytic conditions than tert-butyl esters.

- Bioavailability : The benzyl group may enhance membrane permeability due to higher lipophilicity.

- Synthetic flexibility : Benzyl protection allows selective deprotection for late-stage functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.